Stearic acid, ester with decanol
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Overview
Description
Stearic acid, ester with decanol, is an organic compound formed by the esterification of stearic acid and decanol. Stearic acid is a saturated fatty acid commonly found in animal and plant fats, while decanol is a fatty alcohol. The resulting ester is a waxy solid with various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing stearic acid, ester with decanol, is through Fischer esterification. This process involves reacting stearic acid with decanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the reaction to completion and remove the water formed during the process .
Industrial Production Methods: Industrial production of this ester often employs continuous esterification processes using solid acid catalysts. These methods are optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Stearic acid, ester with decanol, primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can be catalyzed by either acids or bases, leading to the formation of stearic acid and decanol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products:
Hydrolysis: Stearic acid and decanol.
Transesterification: A new ester and a different alcohol.
Scientific Research Applications
Stearic acid, ester with decanol, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of stearic acid, ester with decanol, involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and stability .
Comparison with Similar Compounds
- Methyl stearate
- Ethyl stearate
- Propyl stearate
- Butyl stearate
- Amyl stearate
Comparison: Stearic acid, ester with decanol, is unique due to its longer alcohol chain, which imparts different physical and chemical properties compared to shorter-chain esters. This results in higher melting points and greater thermal stability, making it more suitable for specific industrial applications .
Biological Activity
Stearic acid, ester with decanol, is a fatty acid ester formed through the esterification of stearic acid and decanol. This compound, with the molecular formula C28H58O3 and a molecular weight of approximately 442.7 g/mol, exhibits unique biological activities that make it significant in various applications, particularly in cosmetics and pharmaceuticals.
The synthesis of this compound involves an esterification reaction, where a carboxylic acid (stearic acid) reacts with an alcohol (decanol) to form an ester and water. This reaction typically requires an acid catalyst to enhance the reaction rate. The resulting compound is characterized by its hydrophobic properties, stability, and compatibility with other lipophilic substances, making it suitable for diverse formulations.
Biological Activity
Moisturizing Properties
this compound exhibits emollient properties that contribute to skin hydration. It forms a barrier on the skin that reduces water loss, thus enhancing moisture retention. This property is particularly beneficial in cosmetic formulations aimed at improving skin texture and hydration.
Antimicrobial Effects
Research indicates that fatty acid esters, including stearic acid esters, can possess antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them suitable for use in topical applications where microbial contamination is a concern.
Cell Membrane Interaction
Studies have shown that stearic acid esters can influence cell membrane fluidity and permeability. This characteristic is crucial for drug delivery systems as it may enhance the bioavailability of active compounds by improving their ability to penetrate biological membranes.
Applications
This compound finds applications across various industries:
- Cosmetics: Used as an emollient and stabilizer in creams and lotions.
- Pharmaceuticals: Potential use in drug delivery systems due to its ability to enhance membrane permeability.
- Food Industry: As a food additive for emulsification purposes.
Comparative Analysis
The following table compares this compound to similar compounds:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
Stearic Acid Ester | C28H58O3 | Moisturizing, antimicrobial |
Decyl Stearate | C28H56O2 | Lower viscosity; primarily used in cosmetics |
Oleyl Stearate | C28H56O2 | Liquid at room temperature; used as a surfactant |
Cetyl Stearate | C26H52O2 | Solid at room temperature; acts as a thickener |
Myristyl Stearate | C26H52O2 | Shorter chain; used for emulsifying agents |
Case Studies
- Moisturizing Efficacy: A study evaluated the moisturizing effects of various fatty acid esters on human skin. Results indicated that this compound significantly improved skin hydration compared to controls.
- Antimicrobial Activity: Research conducted on the antimicrobial properties of fatty acid esters demonstrated that stearic acid esters showed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Drug Delivery Systems: A formulation study highlighted the role of stearic acid esters in enhancing the permeability of therapeutic agents across lipid membranes, suggesting potential applications in transdermal drug delivery systems.
Properties
CAS No. |
85204-42-8 |
---|---|
Molecular Formula |
C28H58O3 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
decan-1-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11/h2-17H2,1H3,(H,19,20);11H,2-10H2,1H3 |
InChI Key |
MLWNFGLCHXCFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCO |
Origin of Product |
United States |
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